Fmoc-D-Ser(tBu)-OH
Overview
Description
Fmoc-D-Ser(tBu)-OH is a derivative of serine, an amino acid, where the hydroxyl group is protected by a tert-butyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ser(tBu)-OH typically involves the protection of the serine amino acid. The hydroxyl group of serine is protected by a tert-butyl group using tert-butyl chloride in the presence of a base such as sodium hydroxide. The amino group is then protected by the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Ser(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU or DIC in the presence of a base like diisopropylethylamine.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and peptides with extended chains .
Scientific Research Applications
Chemistry
Fmoc-D-Ser(tBu)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
In medicinal chemistry, peptides synthesized using this compound are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-D-Ser(tBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue during synthesis . Upon deprotection, the free amino and hydroxyl groups participate in forming peptide bonds, contributing to the overall structure and function of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Fmoc-D-Thr(tBu)-OH: A threonine derivative with similar protecting groups.
Fmoc-D-Ser(Trt)-OH: A serine derivative with a trityl protecting group instead of tert-butyl.
Uniqueness
Fmoc-D-Ser(tBu)-OH is unique due to its specific stereochemistry (D-isomer) and the combination of Fmoc and tert-butyl protecting groups. This combination provides stability during synthesis and allows for selective deprotection under mild conditions, making it highly suitable for SPPS .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128107-47-1 | |
Record name | 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fmoc-O-tert-butyl-D-serine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions potential L-contamination of the Fmoc-D-Ser(tBu)-OH starting material. How can this contamination impact peptide synthesis and what measures can be taken to minimize its effects?
A: L-contamination in this compound, used to introduce D-serine into the peptide sequence, can lead to the unintentional incorporation of L-serine during synthesis. This results in a mixture of diastereomers instead of the desired pure diastereomer. [] Such impurities complicate purification and may impact the biological activity of the final peptide, as diastereomers can exhibit different pharmacological profiles.
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